3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a thiolane-1,1-dione moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been shown to exhibit antiviral and antitumoral activity . The antitumoral activity was due to inhibition of tubulin polymerization .
Mode of Action
It is suggested that the antitumoral activity of similar compounds is due to the inhibition of tubulin polymerization . This implies that the compound may interact with its targets, leading to changes in the normal functioning of the cells.
Biochemical Pathways
The inhibition of tubulin polymerization suggests that it may affect cell division and growth, which are critical processes in the development and progression of tumors .
Result of Action
The result of the compound’s action is likely to be the inhibition of cell division and growth due to the disruption of tubulin polymerization . This can lead to the suppression of tumor growth and potentially contribute to the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 3,5-dimethylpyrazole with a suitable thiolane-1,1-dione precursor. One common method involves the condensation of 3,5-dimethylpyrazole with thiolane-1,1-dione under acidic or basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiolane-1,1-dione moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolane derivatives.
Substitution: Functionalized pyrazole derivatives.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione, known for its use in coordination chemistry and as a ligand.
Thiolane-1,1-dione: A key component in the synthesis, known for its redox properties and use in various chemical reactions.
Uniqueness
This compound is unique due to the combination of the pyrazole and thiolane-1,1-dione moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7-5-8(2)11(10-7)9-3-4-14(12,13)6-9/h5,9H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQGSZJAQQJYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCS(=O)(=O)C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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